REACTION_CXSMILES
|
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12].[F-].[K+]>CN(C=O)C>[CH3:9][C:10]([CH3:15])([CH2:14][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:11]([OH:13])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
A white precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with ice water
|
Type
|
DISSOLUTION
|
Details
|
The solid is then dissolved in 1M aqueous NaOH
|
Type
|
WASH
|
Details
|
is washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate is collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CSC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |